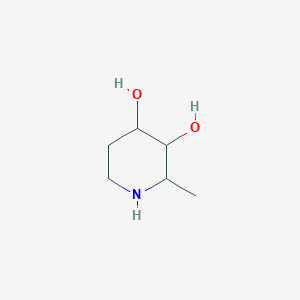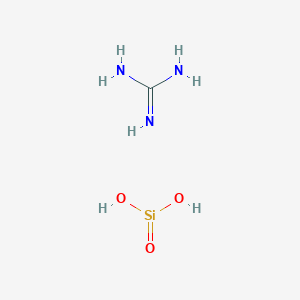
6-Deoxyfagomine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Deoxyfagomine is a piperidine derivative with the IUPAC name 2-methylpiperidine-3,4-diol. . This compound has garnered interest due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxyfagomine typically involves the reduction of fagomine, a naturally occurring iminosugar. One common method includes the use of hydrogenation reactions under specific conditions to achieve the desired reduction . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
6-Deoxyfagomine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can further modify the structure, often using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
6-Deoxyfagomine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 6-Deoxyfagomine involves its interaction with specific molecular targets, primarily glycosidases. By inhibiting these enzymes, it can modulate the breakdown of carbohydrates, leading to potential therapeutic effects in metabolic disorders . The pathways involved include the inhibition of carbohydrate digestion and absorption, which can help regulate blood sugar levels .
相似化合物的比较
Similar Compounds
Fagomine: A naturally occurring iminosugar with similar glycosidase inhibitory properties.
1-Deoxynojirimycin: Another iminosugar known for its potent glycosidase inhibition.
Castanospermine: A plant-derived alkaloid with glycosidase inhibitory activity.
Uniqueness
6-Deoxyfagomine is unique due to its specific structure, which allows for selective inhibition of certain glycosidases. This selectivity can lead to fewer side effects and more targeted therapeutic effects compared to other similar compounds .
属性
CAS 编号 |
197449-09-5 |
|---|---|
分子式 |
C6H13NO2 |
分子量 |
131.17 g/mol |
IUPAC 名称 |
2-methylpiperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO2/c1-4-6(9)5(8)2-3-7-4/h4-9H,2-3H2,1H3 |
InChI 键 |
RMJCALHKIHCSMY-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(CCN1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12667074.png)








